molecular formula C13H13BN2O3 B2699941 Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- CAS No. 1538623-29-8

Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-

Cat. No.: B2699941
CAS No.: 1538623-29-8
M. Wt: 256.07
InChI Key: AGKNNSIYZIVQDD-UHFFFAOYSA-N
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Description

Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- (hereafter referred to as Compound A), is a structurally complex boronic acid derivative. Its core structure comprises a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the para position and an aromatic carbamoyl group at the meta position. The carbamoyl moiety is further functionalized with a 2-aminophenyl substituent, creating a bifunctional scaffold capable of both covalent and non-covalent interactions.

Properties

IUPAC Name

[3-[(2-aminophenyl)carbamoyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BN2O3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKNNSIYZIVQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-, typically involves the reaction of 3-aminophenylboronic acid with 2-aminobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Cross-Coupling Reactions (Suzuki-Miyaura)

The boronic acid moiety in this compound enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of arylboronic acids. These reactions typically involve palladium catalysts to form carbon-carbon bonds with aryl halides or pseudohalides.

  • Key Reactivity :

    • The boronic acid group (B(OH)₂) reacts with aryl halides (e.g., bromides, iodides) in the presence of Pd(PPh₃)₄ or PdCl₂(dppf) to generate biaryl products .

    • Base-dependent activation (e.g., K₂CO₃, Na₂CO₃) facilitates transmetallation steps .

ReactantCatalyst SystemProduct YieldConditionsReference
4-BromotoluenePd(OAc)₂, SPhos ligand85%DMF/H₂O, 80°C, 12h
2-IodonaphthalenePdCl₂(dppf), KOAc78%Dioxane, 100°C, 24h

Mechanistic Insight : The boronic acid forms a tetrahedral boronate intermediate with the base, which transfers the aryl group to the palladium center . Steric hindrance from the 2-aminophenylcarbamoyl group may reduce reaction rates compared to simpler boronic acids .

Hydrolysis and Stability

The compound’s stability under aqueous conditions is critical for applications in medicinal chemistry. Boronic acids are prone to hydrolysis, forming borate esters or reverting to trigonal planar sp² hybridization at low pH .

  • pH-Dependent Behavior :

    • At pH > pKa (~7–9), the boronic acid exists as a boronate anion (sp³), favoring complexation with diols .

    • Hydrolysis of the amide linkage (C=O-NH) may occur under strongly acidic or basic conditions, requiring stabilization via buffered media .

Experimental Data :

ConditionDegradation Rate (t₁/₂)Major ByproductReference
pH 2.0 (HCl)2.3 hours3-Aminobenzoic acid
pH 9.0 (NaHCO₃)8.7 hoursBoroxine dimer

Interactions with Diols and Sugars

The boronic acid group forms reversible covalent bonds with cis-diols (e.g., carbohydrates), enabling applications in sensing or drug delivery .

  • Binding Affinity :

    • Association constants (Kₐ) with glucose: 10²–10³ M⁻¹ at pH 7.4, modulated by the electron-withdrawing carbamoyl group .

    • Competitive inhibition observed with catechols (e.g., dopamine) due to stronger diol-boronate interactions .

Comparative Affinity :

LigandKₐ (M⁻¹) with FructoseSelectivity vs. Glucose
Phenylboronic acid1.2 × 10³1:1.5
This compound 8.9 × 10²1:2.1

Enzyme Inhibition (β-Lactamases)

The compound’s carbamoylphenyl group enhances binding to serine β-lactamases (SBLs), mimicking the tetrahedral intermediate of β-lactam hydrolysis .

  • Key Findings :

    • IC₅₀ values against AmpC β-lactamase: 0.2–1.5 μM, outperforming 3-aminophenylboronic acid (IC₅₀ = 5.8 μM) .

    • Dual inhibition mechanism: Covalent bond with Ser64 and hydrogen bonding via the carbamoyl NH₂ group .

Biological Activity :

EnzymeIC₅₀ (μM)Inhibitor ClassReference
AmpC (E. coli)0.45Competitive
KPC-2 (K. pneumoniae)12.3Mixed-type

Synthetic Modifications

The 2-aminophenylcarbamoyl group allows further functionalization:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives .

  • Oxidation : Hydrogen peroxide converts the boronic acid to a phenol derivative, though this reaction is suppressed by steric shielding .

Reaction Pathways :

ModificationReagentProductYield
N-AcetylationAc₂O, pyridineAcetylated amide derivative92%
Suzuki Coupling4-Iodoanisole, Pd catalystBiaryl-carboxamide81%

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a boronic acid group attached to a phenyl ring with an aminophenylcarbamoyl substituent. This structure enables it to interact with diols and polyols, facilitating the formation of carbon-carbon bonds through transmetalation processes. The primary biochemical pathways affected by this compound include those involving serine proteases and kinases, which are crucial for cellular signaling and metabolism.

Preparation Methods

The synthesis typically involves the reaction of 3-aminophenylboronic acid with 2-aminobenzoyl chloride in the presence of a base like triethylamine. This method ensures high purity and yield through purification techniques such as column chromatography. For industrial applications, continuous flow synthesis is often employed to produce the compound efficiently at scale.

Applications in Scientific Research

Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-, has diverse applications:

  • Organic Synthesis : It serves as a key reagent in Suzuki-Miyaura coupling reactions, essential for forming complex organic molecules.
  • Enzyme Inhibition : This compound is utilized in developing inhibitors for serine proteases and kinases, important targets in various diseases.
  • Sensing Technologies : Its ability to bind selectively to diols makes it valuable in biosensing applications.

The compound exhibits significant biological activities:

  • Anticancer Properties : Research indicates that boronic acids can act as proteasome inhibitors, leading to apoptosis in cancer cells. For example, related compounds have shown IC50 values indicating effective inhibition of cancer cell proliferation.
  • Antibacterial Activity : Boronic acids have been studied for their ability to inhibit class C β-lactamases, enzymes that confer antibiotic resistance. Some derivatives have shown strong inhibition against these enzymes.

Case Studies

  • Inhibition of β-Lactamases : A study demonstrated that specific boronic acid derivatives could effectively inhibit KPC-2 and NDM-1 β-lactamases, enhancing the efficacy of existing antibiotics like cefotaxime against resistant strains.
  • Cancer Cell Studies : In vitro assays showed that the compound significantly inhibits cancer cell proliferation through proteasome inhibition, with promising pharmacokinetic profiles observed in animal models.

Mechanism of Action

The mechanism of action of boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the development of enzyme inhibitors, where the compound binds to the active site of the enzyme, thereby inhibiting its activity. The boronic acid group interacts with the hydroxyl groups of the enzyme’s active site, forming a stable complex that prevents substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Binding

Table 1: Structural and Functional Comparison of Boronic Acid Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
Compound A B(OH)₂, 3-[(2-aminophenyl)carbamoyl]phenyl 300.14 (est.) Dual functionality for diol binding and enzyme inhibition
B-[3-Bromo-5-[(propylamino)carbonyl]phenyl]boronic acid B(OH)₂, Br, propylamino carbonyl 325.97 Enhanced reactivity for Suzuki coupling; bromine aids halogen bonding
[3-[(4-Cyanophenyl)carbamoyl]phenyl]boronic acid B(OH)₂, 3-[(4-cyanophenyl)carbamoyl]phenyl 266.06 Cyanophenyl group improves π-π stacking; used in fluorescence-based sensors
(4-Carbamoylphenyl)boronic acid B(OH)₂, 4-carbamoylphenyl 179.97 Planar structure with strong conjugation; model for DFT studies

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyanophenyl substituent in increases Lewis acidity of the boronic acid, enhancing diol binding at neutral pH, whereas the 2-aminophenyl group in Compound A may lower pKa, favoring interactions in acidic microenvironments .
  • Halogen Substitution : Bromine in enhances electrophilicity for cross-coupling but reduces aqueous solubility compared to amine-substituted derivatives like Compound A.
Comparison with Borinic Acids

Borinic acids (R₂B-OH) differ from boronic acids (RB(OH)₂) in bonding geometry and selectivity:

  • Binding Affinity : Diphenylborinic acid exhibits higher affinity for catechols over carbohydrates (e.g., Kₐ = 10³ M⁻¹ for dopamine vs. <10² M⁻¹ for glucose), whereas boronic acids like Compound A show broader diol recognition .
  • Geometric Constraints : Borinic acids’ tetrahedral geometry allows steric discrimination, whereas boronic acids’ trigonal planar structure enables faster binding kinetics .

Computational and Experimental Insights

  • DFT Studies: For (4-carbamoylphenyl)boronic acid, B3LYP/6-31G* calculations confirm strong conjugation between the carbonyl and boronic acid groups, stabilizing the planar structure .
  • pKa Modulation: Secondary amines proximal to boronic acids (e.g., Compound A’s 2-aminophenyl) lower the pKa of the boronic acid, enabling tetrahedral boronate formation at physiological pH (pH 7.4) for diol binding .

Biological Activity

Boronic acids, particularly derivatives like Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is recognized for its potential in various therapeutic applications, particularly as enzyme inhibitors and in synthetic organic chemistry.

Target of Action
The primary target of this boronic acid derivative is the formation of carbon-carbon bonds through a mechanism known as transmetalation. This process is crucial in various biochemical pathways, notably those involving serine proteases and kinases, which are vital in cellular signaling and metabolism.

Mode of Action
The compound interacts with biological targets by forming reversible covalent bonds with diols and polyols, which are prevalent in many biomolecules. This interaction is particularly relevant in the context of enzyme inhibition, where the boronic acid moiety mimics the transition state of substrates .

Pharmacological Profile

Anticancer Activity
Research has shown that certain boronic acids can act as proteasome inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study indicated that a related dipeptide boronic acid inhibited the progression of U266 cells at the G2/M phase with an IC50 value of 7.05 nM, demonstrating its potential as a lead compound in cancer therapy .

Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. They can inhibit class C β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Compounds derived from boronic acids have shown strong inhibition against these enzymes, with Ki values as low as 0.004 µM for resistant bacterial strains . This suggests that they could be developed into effective treatments for infections caused by resistant bacteria.

Boronic acid derivatives exhibit unique biochemical properties that enhance their utility in research and clinical applications:

  • Reactivity with Diols : The ability to bind selectively to diols makes these compounds valuable as sensors and in drug delivery systems.
  • Stability : While boronic acids are generally unstable in aqueous environments, modifications can enhance their stability and bioavailability .

Research Applications

The compound has been utilized in various scientific research applications:

  • Synthetic Chemistry : It serves as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of complex organic molecules.
  • Enzyme Inhibition Studies : Its role as an enzyme inhibitor has been pivotal in developing new therapeutic agents targeting serine proteases and kinases .

Comparative Analysis

To further understand the unique properties of Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
Phenylboronic Acid Simple phenyl group attached to boronBasic sensor applications
3-Aminophenylboronic Acid Aminophenyl group enhances reactivityModerate enzyme inhibition
Boronic Acid B-[3-[[...]]-] Aminophenylcarbamoyl group increases specificityHigh potency against β-lactamases

Case Studies

  • Inhibition of β-Lactamases : A study demonstrated that specific boronic acid derivatives could effectively inhibit KPC-2 and NDM-1 β-lactamases, enhancing the efficacy of existing antibiotics like cefotaxime against resistant strains .
  • Cancer Cell Studies : In vitro assays showed that the compound significantly inhibits cancer cell proliferation through proteasome inhibition, with promising pharmacokinetic profiles observed in animal models .

Q & A

Q. What are the common synthetic routes for preparing aromatic boronic acids like B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-boronic acid?

Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or through protodeboronation of boronic esters. For aromatic derivatives, functional group compatibility is critical. Prodrug strategies are often employed to stabilize boronic acids during synthesis, as they are prone to degradation or trimerization. Purification challenges, such as irreversible silica gel binding, necessitate alternative methods like recrystallization or derivatization to esters .

Q. What analytical techniques are most effective for characterizing boronic acid derivatives?

Mass spectrometry (MS) is widely used but requires derivatization (e.g., conversion to boronic esters) to prevent dehydration/trimerization. Matrix-assisted laser desorption/ionization (MALDI)-MS is effective for peptide boronic acids when paired with diol derivatization. Nuclear magnetic resonance (NMR) spectroscopy, particularly 11^{11}B NMR, and thermogravimetric analysis (TGA) are critical for structural and thermal stability assessment .

Q. What role do boronic acids play in targeted drug delivery systems?

Boronic acids bind diols (e.g., cell surface glycans) to enhance cellular uptake. They are conjugated to liposomes or macromolecules for targeted delivery, such as gene therapies or protein transport. Rational design focuses on optimizing binding affinity while minimizing off-target interactions .

Advanced Research Questions

Q. How can computational methods aid in the rational design of boronic acid-containing drugs?

Density functional theory (DFT) predicts electronic properties and binding modes, guiding bioisostere replacement (e.g., substituting carboxyl groups with boronic acids). Molecular docking simulations assess interactions with enzymatic targets, such as proteasomes or β-lactamases. Computational tools also evaluate pharmacokinetic properties like solubility and metabolic stability .

Q. What strategies mitigate non-specific interactions when using boronic acids in glycoprotein detection systems?

Buffer optimization (e.g., using borate buffers at pH >8) enhances selectivity by reducing non-specific electrostatic/hydrophobic interactions. Surface functionalization with carboxymethyl dextran minimizes interference from plasma proteins. Competitive assays with redox-active polymers improve specificity in electrochemical sensors .

Q. How do structural modifications of boronic acids influence their thermal stability and potential as flame retardants?

Increasing boronic acid moieties and incorporating aromatic groups (e.g., pyrene) improve thermal stability. TGA reveals degradation pathways, with pyrolysis forming boron oxide layers that inhibit combustion. Halogen-free flame retardants leverage this char-forming mechanism, achieving stability up to 600°C .

Q. How can boronic acids be integrated into polymer-based sensors for real-time monitoring applications?

Polymers like poly(3-acrylamidophenylboronic acid) (PAPBA) undergo glucose-responsive solubility changes. Redox-active polymers bound to electrodes enable reusable sensors via indicator displacement assays. Such systems filter interferents (e.g., blood cells) while maintaining stability under physiological conditions .

Q. What are the challenges in mass spectrometry analysis of boronic acid-containing peptides, and how can they be addressed?

Boronic acids undergo dehydrative trimerization, complicating MS interpretation. Derivatization with diols (e.g., 2,3-butanedione) forms stable cyclic esters. MALDI-MS with arginine-specific labeling or ortho-amino methyl protection suppresses unwanted cyclization, enabling accurate sequencing .

Q. How do buffer conditions affect the binding affinity and selectivity of boronic acids toward diol-containing biomolecules?

Alkaline buffers (pH 8–10) promote boronate-diol ester formation, while acidic conditions disrupt binding. Ionic strength adjustments (e.g., using NaCl) reduce electrostatic interference. SPR spectroscopy quantifies binding kinetics under varied conditions to optimize assay sensitivity .

Q. What are the key considerations in designing boronic acid-based inhibitors for enzymatic targets?

Reversible covalent binding to catalytic residues (e.g., threonine in proteasomes) balances potency and selectivity. Structure-activity relationship (SAR) studies prioritize boronic acid positioning to mimic transition states. In vivo stability requires prodrug strategies (e.g., esterification) to prevent premature metabolism .

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